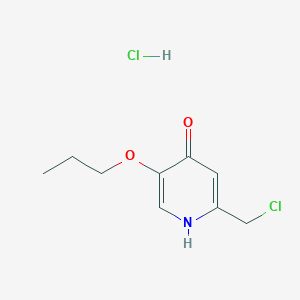

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various chlorinated pyridine derivatives, which are structurally related to the compound . These derivatives are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can involve different strategies, such as directed ortho metalation using superbases , chlorination of hydroxypyridines , and cyclization reactions . For example, the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a related compound, was achieved in a multi-step process starting from commercially available materials . Similarly, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride involved N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination and salification .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is characterized by the presence of a chlorine atom, which can significantly influence the electronic properties of the molecule. The position of the chlorine atom, as well as other substituents on the pyridine ring, can affect the reactivity and interaction with biological targets . For instance, the introduction of hydroxyl and chlorine moieties on 2,4-diaryl-5H-indeno[1,2-b]pyridines has been shown to enhance topoisomerase inhibitory activity and cytotoxicity against various cancer cell lines .

Chemical Reactions Analysis

Chlorinated pyridines can undergo a variety of chemical reactions, including lithiation , radiosynthesis , and reactions with amines to form novel anticancer agents . The reactivity of the chlorine atom allows for further functionalization of the pyridine ring, which is crucial for the development of new pharmaceuticals and agrochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by the substituents on the pyridine ring. These properties include solubility, boiling and melting points, and stability, which are important for the practical application of these compounds. For example, the chlorination of 2-hydroxy-1,4-dihydropyridines resulted in derivatives with more potent vasodilative and hypotensive activities than their non-chlorinated counterparts . Additionally, the introduction of a chloromethyl group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties .

科学的研究の応用

Complexation and Molecular Interactions

Research by Zimmerman et al. (1991) investigated the complexation behavior of molecular tweezers with active site carboxylic acids, which could be relevant to understanding the interactions involving pyridine derivatives like 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride. The study found that the microenvironment around the carboxylic acid group significantly alters its complexation behavior, which is crucial for designing molecular recognition systems and sensors (Zimmerman, Wu, & Zeng, 1991).

Polymer Synthesis and Drug Delivery

Babazadeh (2008) described the design, synthesis, and in vitro evaluation of vinyl ether-type polymeric prodrugs, indicating the potential of pyridine derivatives in forming polymers for controlled drug release applications. This research could be extended to 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride for developing new polymeric materials (Babazadeh, 2008).

Catalytic Applications

The study by Liu et al. (2014) on 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylation of inert alcohols underlines the catalytic potential of pyridine derivatives. This research highlights the possibility of employing 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride in similar catalytic roles, especially in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Adsorption and Environmental Applications

Khan and Akhtar (2011) explored the adsorption behavior of certain compounds on nano-composite materials, which can be relevant to environmental cleanup and sensor design. This indicates the potential application of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride in environmental science, particularly in the development of adsorptive materials (Khan & Akhtar, 2011).

Solubility and Material Properties

The solubility of 2-chloro-5-chloromethylpyridine, a compound similar to 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride, in various solvents was studied by Shi, Li, and Zhou (2010), providing essential data for industrial design and theoretical studies. This research could be directly applicable to understanding the solubility and material properties of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride, which is crucial for its practical applications (Shi, Li, & Zhou, 2010).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.

将来の方向性

This involves discussing potential future research directions, such as new synthesis methods, applications, or areas of study.

For a specific compound, these details would be gathered from various sources, including scientific literature, databases, and safety data sheets. However, please note that not all compounds will have extensive information available, particularly if they are not commonly used or studied. If you have a different compound or a more specific question about this compound, feel free to ask!

特性

IUPAC Name |

2-(chloromethyl)-5-propoxy-1H-pyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2.ClH/c1-2-3-13-9-6-11-7(5-10)4-8(9)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFLAYGTEBPWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CNC(=CC1=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)

![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)

![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)

![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)

![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)